3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
Description
3-[(2E)-2-[(2-Chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a hydrazine-derived quinoxalinone compound characterized by a quinoxalin-2-one core substituted with a (2E)-2-(2-chlorophenylmethylidene)hydrazinyl group. The (E)-configuration of the hydrazine moiety is critical for its molecular geometry and intermolecular interactions.
Structural confirmation of such compounds often employs single-crystal X-ray diffraction (SC-XRD), supported by software suites like SHELXL for refinement and ORTEP-III for graphical representation . Density Functional Theory (DFT) calculations are routinely used to correlate experimental geometries with electronic properties, as seen in related studies .
Properties
Molecular Formula |
C15H11ClN4O |
|---|---|
Molecular Weight |
298.73 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H11ClN4O/c16-11-6-2-1-5-10(11)9-17-20-14-15(21)19-13-8-4-3-7-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9- |
InChI Key |
AUZFCQHCCRIALU-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the reaction of 2-chlorobenzaldehyde with 3-oxo-3,4-dihydroquinoxaline-2-hydrazone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, hydrazine derivatives, and substituted chlorophenyl compounds .
Scientific Research Applications
3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the quinoxaline core can interact with DNA or proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with two structurally related molecules from the evidence:
Key Observations:
Core Structure Differences: The target compound features a quinoxalin-2-one core, which is a bicyclic system with two nitrogen atoms. This contrasts with the compound, which has a hydrazinecarboxamide backbone modified with benzodioxole and imidazole groups. The compound replaces the quinoxalinone with a chlorobenzoic acid moiety. The quinoxalinone core may enhance π-π stacking interactions in biological systems, while the benzoic acid group in could improve solubility due to its carboxylate functionality.
Substituent Effects :
- Halogen Variation : The target compound and both feature a 2-chlorophenyl group, whereas substitutes with 2-bromophenyl . Bromine’s larger atomic radius and polarizability may alter binding affinity in target receptors compared to chlorine.
- Additional Functional Groups : The imidazole and benzodioxole groups in likely contribute to its antifungal activity by enabling hydrogen bonding and hydrophobic interactions .
Biological Activity: The compound demonstrated antifungal efficacy, attributed to its hybrid structure combining benzodioxole (known for antimicrobial properties) and imidazole (a common pharmacophore in antifungals) .
Computational and Experimental Validation :
- SC-XRD confirmed the (E)-configuration and crystal packing of the compound (space group P21/c, β=100.774°) , methodologies applicable to the target compound. Hirshfeld surface analysis and molecular docking in highlighted interactions with fungal enzymes, a approach that could be extended to the target molecule.
Electronic and Crystallographic Insights
- DFT Calculations: For the compound, DFT studies revealed electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps), critical for understanding reactivity . Similar analyses for the target compound could predict its stability and interaction potentials.
- Hydrogen Bonding: The compound’s imidazole and benzodioxole groups participate in hydrogen-bonding networks, a feature less pronounced in the target compound due to its quinoxalinone core. Graph-set analysis, as described by Bernstein et al., could further classify these interactions .
Biological Activity
The compound 3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one (CAS Number: 338419-72-0) has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H11ClN4O
- Molecular Weight : 298.73 g/mol
- IUPAC Name : 2-chlorobenzaldehyde (3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone
- Physical Form : Solid
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and antiviral agent.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed notable activity against various bacterial strains. For instance, derivatives of quinoxaline were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. In vitro studies revealed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported to be approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells .
Antiviral Activity
The antiviral potential of quinoxaline derivatives has been noted in several studies. A systematic review highlighted that certain quinoxaline compounds demonstrated activity against herpes simplex virus (HSV) and cytomegalovirus (CMV). The compound's effectiveness was evaluated through plaque reduction assays, showing a reduction in viral plaques by over 50% at concentrations as low as 10 µg/mL .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various hydrazone derivatives, including those related to the target compound. The results indicated that the presence of a chlorophenyl group enhanced antibacterial potency.
- Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound Bacterial Strain MIC (µg/mL) Compound A S. aureus 25 Compound B E. coli 30 Target Compound S. aureus 20
-
Case Study on Anticancer Properties :
- A research article explored the cytotoxic effects of various quinoxaline derivatives on cancer cell lines. The target compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways.
- Table 2: Cytotoxicity Data
Cell Line IC50 (µM) MCF-7 20 HeLa 15
-
Case Study on Antiviral Effects :
- An investigation into the antiviral properties against HSV showed that the target compound significantly reduced viral replication in Vero cells.
- Table 3: Antiviral Activity
Virus Concentration (µg/mL) Plaque Reduction (%) HSV 10 >50 CMV 5 >60
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
